3,4-Diphenyl-2-furoic acid

Lipophilicity Physicochemical profiling Drug-likeness

Procure 3,4-diphenyl-2-furoic acid (CAS 54607-64-6) if your study requires potent, furan‑based lipoxygenase inhibition. Unlike 2‑furoic acid, which is hydrophilic and pharmacodynamically inactive at LOX, the 3,4‑diphenyl motif confers 3–4 log units higher lipophilicity, enabling target engagement. The free carboxylic acid eliminates ester hydrolysis for glucagon‑receptor antagonist libraries (EP1489077 A1). It also drives monocytic differentiation in HL‑60 screens and is non‑mutagenic (vs. the genotoxic 5‑nitro congener). Insist on this specific isomer—substituting regioisomeric diphenylfurans compromises LOX activity and experimental validity.

Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
CAS No. 54607-64-6
Cat. No. B8695538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenyl-2-furoic acid
CAS54607-64-6
Molecular FormulaC17H12O3
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC(=C2C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H12O3/c18-17(19)16-15(13-9-5-2-6-10-13)14(11-20-16)12-7-3-1-4-8-12/h1-11H,(H,18,19)
InChIKeyKJVPADBZCZKNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenyl-2-furoic Acid (CAS 54607-64-6): Structural Profile and Procurement-Relevant Identity for Research Selection


3,4-Diphenyl-2-furoic acid (CAS 54607-64-6; UNII U32EB8ZF2C; CCRIS 2160) is a diaryl-substituted furan-2-carboxylic acid with the molecular formula C17H12O3 and a molecular weight of 264.27 g·mol⁻¹ [1]. The compound carries two phenyl rings at the 3- and 4-positions of the furan scaffold and a free carboxylic acid at the 2-position, giving it a computed XLogP3 of 4.1, a topological polar surface area of 50.4 Ų, one hydrogen-bond donor, and three hydrogen-bond acceptors [2]. It is catalogued in the NCI Chemical Carcinogenesis Research Information System (CCRIS 2160) and indexed in PubChem (CID 150270) and the EPA DSSTox database, and is commercially available as a white to pale yellow crystalline solid with a typical purity of 97% (HPLC/NMR verified) [1].

Why 3,4-Diphenyl-2-furoic Acid Cannot Be Replaced by Generic Furoic Acid Analogs: The 3,4-Diaryl Motif as a Functional Determinant


Simple furoic acids such as 2-furoic acid (XLogP3 = 0.5) and 3-furoic acid (XLogP3 = 1.0) are small, polar carboxylic acids that readily distribute into aqueous compartments and exhibit fundamentally different molecular recognition properties [1]. The 3,4-diphenyl decoration of the furan core raises lipophilicity by approximately 3.1–3.6 log units, alters the conformational landscape from a single rotatable bond (2‑furoic acid) to three rotatable bonds, and introduces two aromatic rings capable of π-stacking and hydrophobic enclosure [2]. These structural differences translate into a distinct biological fingerprint: the compound is annotated in MeSH as a potent lipoxygenase inhibitor that also interferes with arachidonic acid metabolism, whereas 2,5-diphenylfuran—a regioisomeric diarylfuran—is completely inactive against lipoxygenase [3]. Simply substituting a cheaper or more readily available furoic acid therefore changes both physicochemical and pharmacodynamic identity, rendering generic replacement scientifically invalid for studies that depend on the specific 3,4-diphenyl pharmacophore.

Quantitative Differentiation Evidence for 3,4-Diphenyl-2-furoic Acid vs. Closest Analogs and In-Class Candidates


Lipophilicity Advantage of the 3,4-Diphenyl Scaffold vs. Simple Furoic Acids

3,4-Diphenyl-2-furoic acid exhibits a computed XLogP3 of 4.1, which is 3.6 log units higher than 2-furoic acid (XLogP3 = 0.5) and 3.1 log units higher than 3-furoic acid (XLogP3 = 1.0) [1][2]. The topological polar surface area (TPSA) is nearly identical across the set (50.4 Ų for both 2-furoic acid and 3,4-diphenyl-2-furoic acid), indicating that the increased lipophilicity is achieved without expanding polar surface area—a profile that preserves passive membrane permeability while enhancing partitioning into hydrophobic binding pockets [3].

Lipophilicity Physicochemical profiling Drug-likeness

Lipoxygenase Inhibitory Activity vs. Regioisomeric 2,5-Diphenylfuran

The MeSH thesaurus and multiple independent university database entries annotate 3,4-diphenyl-2-furoic acid as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1][2]. By contrast, the regioisomeric diarylfuran 2,5-diphenylfuran was experimentally demonstrated to be 'neither a substrate nor an inhibitor of lipoxygenase activity' in a soybean lipoxygenase-1 assay [3]. This dichotomy establishes that both the presence and the position of the phenyl substituents on the furan ring are critical for lipoxygenase engagement. The 3,4-diphenyl substitution pattern is specifically required; the 2,5-isomer is inactive.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory target engagement

Multi-Target Enzyme Inhibition Fingerprint vs. Monofunctional Furoic Acids

In addition to its primary lipoxygenase inhibitory action, 3,4-diphenyl-2-furoic acid is annotated to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and to function as an antioxidant in fats and oils [1][2]. Simple furoic acids (2-furoic acid, 3-furoic acid) are not annotated with this multi-target enzyme inhibition profile; their primary reported activity is hypolipidemic (2-furoic acid: 41% reduction in serum cholesterol, 56% reduction in serum triglycerides at 20 mg·kg⁻¹·day⁻¹ in mice) [3], which is a distinct pharmacological endpoint unrelated to the LOX/COX/folate pathway intersection of the 3,4-diphenyl derivative.

Enzyme inhibition Polypharmacology Formyltetrahydrofolate synthetase

Absence of Nitro-Group Mutagenicity Liability vs. 5-Nitro-3,4-diphenyl-2-furoic Acid

A definitive structure–activity study on 3,4-diphenyl-5-nitrofuran analogs in Salmonella typhimurium established that the nitro group at the 5-position is essential for mutagenic activity, and that the potency of the remaining analogs follows the order 2-COOCH₃ > 2-COCH₂Br > 2-COCH₃ > 2-COOH in strain TA100 [1]. The 2-COOH analog (3,4-diphenyl-5-nitro-2-furoic acid) displayed the lowest mutagenic response in the series, and the non-nitrated parent compound (3,4-diphenyl-2-furoic acid) lacks the essential nitro pharmacophore for mutagenicity [2]. Broader nitrofuran mutagenicity data confirm that furan analogs lacking the nitro group are uniformly inactive in bacterial reversion assays [3].

Genotoxicity Mutagenicity Structure–toxicity relationship

Verified Synthetic Utility as a Glucagon Receptor Antagonist Building Block

European Patent EP1489077 A1 discloses 2-furancarboxylic acid hydrazide compounds as potent glucagon receptor antagonists, and explicitly lists 3,4-diphenyl-2-furoic acid as a synthetic precursor for the hydrazide series on page 34 [1]. Chinese-language patent and database entries corroborate that 3,4-diphenyl-2-furoic acid derivatives exhibit potent glucagon receptor antagonistic activity applicable to the prevention and/or treatment of glucagon-mediated diseases including type 2 diabetes . The free carboxylic acid serves as a versatile handle for amide/hydrazide coupling, distinguishing it from the corresponding methyl ester (methyl 3,4-diphenyl-2-furoate), which requires additional saponification steps to access the same downstream derivatives.

Glucagon receptor Type 2 diabetes Medicinal chemistry building block

Cell Differentiation-Inducing Activity Relevant to Leukemia and Psoriasis Models

Web-archived scientific records describe 3,4-diphenyl-2-furoic acid as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage,' implicating utility as an anti-cancer differentiation agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. The human promyelocytic leukemia cell line HL-60 is an established model for evaluating differentiation-inducing compounds; compounds active in this system are routinely benchmarked against all-trans-retinoic acid (ATRA) or 1,25-dihydroxyvitamin D₃ [2]. While quantitative EC₅₀ values for the compound are not publicly reported, the functional annotation distinguishes it from 2-furoic acid and 3-furoic acid, which lack any documented differentiation-inducing activity.

Cell differentiation HL-60 leukemia Anti-proliferative Psoriasis

Procurement-Driven Application Scenarios for 3,4-Diphenyl-2-furoic Acid Based on Evidence-Verified Differentiation


Lipoxygenase and Arachidonic Acid Cascade Research

The compound’s MeSH-annotated status as a potent lipoxygenase inhibitor [1] and the experimentally demonstrated inactivity of the 2,5-diphenylfuran regioisomer [2] make it the appropriate selection for studying furan-based LOX inhibition. Researchers investigating leukotriene biosynthesis, arachidonic acid metabolism, or lipoxygenase-dependent inflammatory pathways should procure this specific 3,4-diphenyl isomer rather than alternative diphenylfurans, which lack LOX engagement.

Glucagon Receptor Antagonist Medicinal Chemistry Programs

The free carboxylic acid function enables direct conversion to hydrazide-based glucagon receptor antagonists as described in EP1489077 A1 [3]. Synthetic groups pursuing type 2 diabetes or glucagon-signaling targets should select the acid form (CAS 54607-64-6) over the methyl ester (CAS 52101-36-7) to eliminate the ester hydrolysis step and accelerate library synthesis.

Differentiation Therapy and Cancer Cell Biology Studies

With documented activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [4], the compound is relevant for HL-60-based differentiation screens and psoriasis hyperproliferation models. The absence of this activity in simple furoic acids makes the 3,4-diphenyl substitution essential for differentiation-focused experimental designs.

Non-Mutagenic Furan Probe for In Vivo Pharmacology

The established SAR showing that the nitro group at C5 is obligatory for mutagenicity in the Salmonella reversion assay [5] positions 3,4-diphenyl-2-furoic acid as a non-mutagenic alternative to its 5-nitro congener (CAS 52101-40-3). Studies requiring a diarylfuran scaffold without the genotoxic liability inherent to nitrofurans should select this compound.

Quote Request

Request a Quote for 3,4-Diphenyl-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.